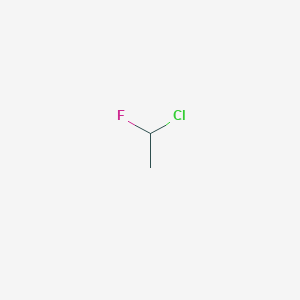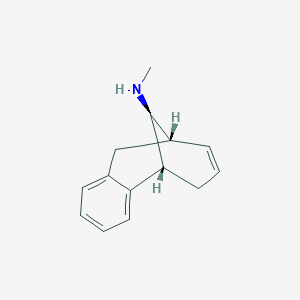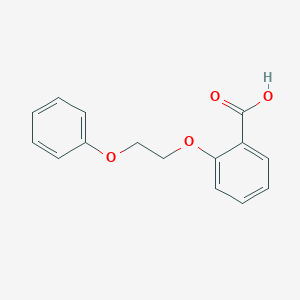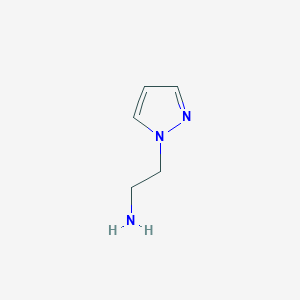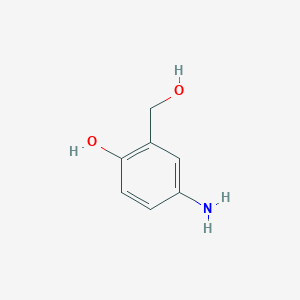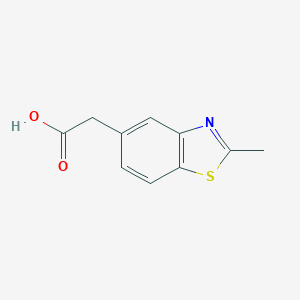
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, also known as MBAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBAA is a benzothiazole derivative that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is not well understood. However, studies have suggested that the compound may act as a fluorescent probe by binding to proteins and ligands. The binding of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid to proteins and ligands may result in a change in the fluorescence intensity of the compound, which can be used to study the binding interactions. The compound may also interact with metal ions and pH, leading to a change in its fluorescence intensity.
生化学的および生理学的効果
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported to have low toxicity and is considered safe for laboratory experiments. The compound has been shown to bind to proteins and ligands, which can result in a change in their biochemical and physiological properties. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of new drugs and biosensors. The compound has also been studied for its potential applications in the detection of cancer cells.
実験室実験の利点と制限
One of the significant advantages of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its high purity, which makes it suitable for laboratory experiments. The compound has low toxicity and is considered safe for use in laboratory experiments. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. However, one of the limitations of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its limited solubility in aqueous solutions, which can affect its performance in some laboratory experiments.
将来の方向性
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has potential applications in various fields of scientific research, including the development of biosensors, new drugs, and the detection of cancer cells. Future studies could focus on improving the solubility of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid in aqueous solutions, which could enhance its performance in laboratory experiments. The compound could also be modified to improve its binding affinity to proteins and ligands, which could enhance its potential applications in the development of biosensors and new drugs. Future studies could also focus on the development of new methods for synthesizing 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, which could improve its purity and yield.
合成法
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported using different methods. One of the commonly used methods is the condensation reaction between 2-aminothiophenol and 2-chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. Another method involves the reaction between 2-aminothiophenol and chloroacetic acid in the presence of triethylamine and potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. The purity of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid synthesized by these methods has been reported to be around 98%.
科学的研究の応用
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is in the field of fluorescence spectroscopy. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. The compound has also been used as a pH indicator and to detect metal ions. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of biosensors and in the detection of cancer cells. The compound has also been studied for its potential applications in the development of new drugs.
特性
CAS番号 |
103264-09-1 |
|---|---|
製品名 |
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid |
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC名 |
2-(2-methyl-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |
InChIキー |
IWYBEKPGSYQVFQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC(=O)O |
正規SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC(=O)O |
同義語 |
5-Benzothiazoleaceticacid,2-methyl-(6CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



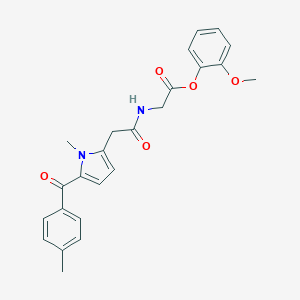
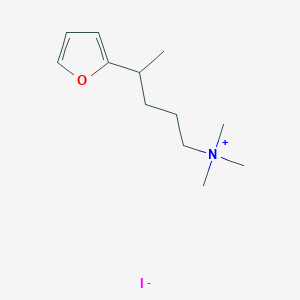
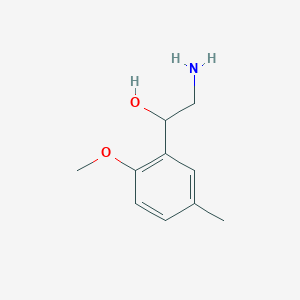
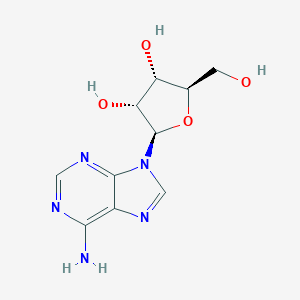
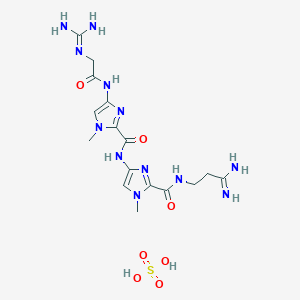
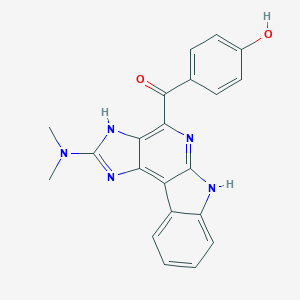
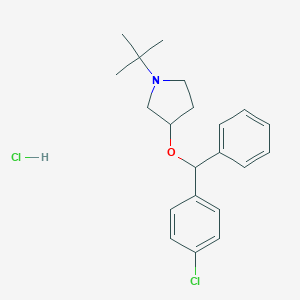
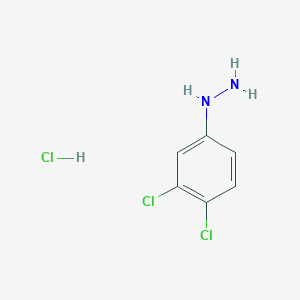
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
